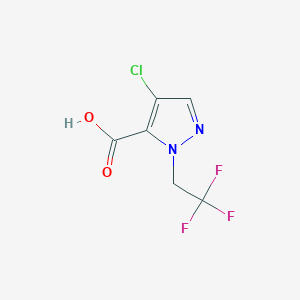

4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

Description

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a trifluoroethyl group at position 1, a chloro substituent at position 4, and a carboxylic acid moiety at position 3. Its molecular formula is C₆H₄ClF₃N₂O₂, with a molecular weight of 228.56 g/mol . The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing the compound's lipophilicity and influencing its electronic properties. The carboxylic acid group contributes to acidity (predicted pKa ~2–3) and enables hydrogen bonding, critical for biological interactions or material applications.

Properties

IUPAC Name |

4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2/c7-3-1-11-12(2-6(8,9)10)4(3)5(13)14/h1H,2H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEWVLZKODVDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Cl)C(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole-5-carboxylic acid and 2,2,2-trifluoroethanol.

Halogenation: The pyrazole ring is halogenated using chlorine gas or a suitable chlorinating agent to introduce the chloro group at the 4-position.

Trifluoroethylation: The trifluoroethyl group is introduced through a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with the halogenated pyrazole under appropriate conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reaction vessels to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different pyrazole derivative.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.

Major Products Formed:

Oxidation Products: Esters, amides, and other carboxylic acid derivatives.

Reduction Products: Chlorine-free pyrazole derivatives.

Substitution Products: Pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the primary applications of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is its role as an HIV capsid inhibitor. Research has indicated that derivatives of this compound can effectively inhibit HIV replication by targeting the viral capsid protein. A patent describes various solid forms of this compound that enhance its bioavailability and efficacy against HIV .

Anti-inflammatory Properties

Studies have shown that pyrazole derivatives exhibit anti-inflammatory effects. Preliminary investigations suggest that 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid may modulate inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Agrochemical Applications

Herbicide Development

The compound has shown potential as a herbicide due to its ability to inhibit specific enzymatic pathways in plants. Its fluorinated structure contributes to its stability and effectiveness in agricultural formulations. Research is ongoing to optimize its use in crop protection products .

Materials Science

Polymer Synthesis

In materials science, 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid can be utilized as a building block for synthesizing novel polymers with enhanced thermal and chemical resistance. Its incorporation into polymer matrices has been studied to improve material properties for industrial applications .

Data Tables

Case Studies

- HIV Capsid Inhibition : A study published in a pharmaceutical journal demonstrated that derivatives of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exhibited significant antiviral activity against HIV in vitro. The study highlighted the importance of structural modifications to improve efficacy.

- Agricultural Formulations : Research conducted on the herbicidal properties of this compound showed promising results in controlling weed growth while minimizing crop damage. Field trials indicated that formulations containing this compound outperformed traditional herbicides.

- Polymer Applications : An investigation into the use of this pyrazole derivative in polymer synthesis revealed that incorporating it into polycarbonate matrices resulted in materials with superior mechanical properties and resistance to environmental degradation.

Mechanism of Action

The mechanism by which 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Carboxylic Acids

Table 1: Key Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Trifluoroethyl vs. Methyl/Ethyl Groups :

- The trifluoroethyl group in the target compound enhances lipophilicity (logP) and electron-withdrawing effects compared to methyl () or ethyl () substituents. This increases membrane permeability and metabolic stability in pharmaceutical contexts .

- In contrast, 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid () lacks fluorination, resulting in lower molecular weight and reduced steric hindrance.

Carboxylic Acid Position :

- The carboxylic acid at position 5 in the target compound differs from analogs with COOH at positions 3 () or 4 (). Positional changes alter hydrogen-bonding networks and reactivity, impacting crystallization (e.g., π-π stacking in ) or biological target interactions .

Aromatic vs. Aliphatic Substituents: Bulky aromatic groups, such as dichlorophenyl in , introduce steric constraints and enhance π-π interactions, which stabilize crystal structures. The target compound’s aliphatic trifluoroethyl group may reduce such interactions but improve solubility in non-polar media .

Biological Activity

4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₆H₄ClF₃N₂O₂

- Molecular Weight : 228.56 g/mol

- IUPAC Name : 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

- CAS Number : 1934870-34-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Antiparasitic Effects

One notable study reported the compound's activity against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated moderate efficacy in reducing parasitemia in mouse models. Specifically, it exhibited an EC50 value of approximately 0.064 μM against the parasite, indicating potent antiparasitic activity compared to other tested derivatives .

The mechanism by which 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid exerts its biological effects appears to involve inhibition of specific enzymatic pathways within target organisms. It has been suggested that the compound may interfere with metabolic processes critical for parasite survival and replication .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antiparasitic Activity :

- Antimicrobial Screening :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₆H₄ClF₃N₂O₂ |

| Molecular Weight | 228.56 g/mol |

| CAS Number | 1934870-34-4 |

| Antiparasitic EC50 | 0.064 μM |

| Antimicrobial Activity | Significant against multiple strains |

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid, and how can yield and selectivity be improved?

The synthesis typically involves multi-step reactions, including pyrazole ring formation and subsequent functionalization. Key factors include:

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) under mild conditions enhance ring closure efficiency .

- Temperature Control : Maintaining 0–5°C during trifluoroethyl group introduction minimizes side reactions .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) improves purity. Yield optimization often requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- X-ray Crystallography : SHELXL (via SHELX suite) resolves crystal structures, confirming substituent positions and bond angles .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., trifluoroethyl CF₃ at δ ~120 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (228.56 g/mol) and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug Intermediate : Serves as a precursor for bioactive molecules targeting enzymes (e.g., cyclooxygenase) or receptors .

- QSAR Studies : The trifluoroethyl group’s electron-withdrawing effects enhance binding affinity predictions in quantitative structure-activity relationship models .

Advanced Research Questions

Q. How do substituents (chloro, trifluoroethyl) influence the compound’s reactivity in nucleophilic substitution reactions?

- Electron-Withdrawing Effects : The trifluoroethyl group stabilizes transition states in SNAr reactions, favoring para-substitution on the pyrazole ring .

- Steric Hindrance : The chloro group at position 4 directs electrophiles to position 3, altering regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., kinase domains) .

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to rationalize reactivity .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?

- Assay Validation : Cross-test in orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out false positives .

- Solubility Adjustments : Use co-solvents (DMSO/PBS) to maintain consistent compound solubility, reducing variability .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Co-Crystallization : Add small molecules (e.g., glycerol) to stabilize lattice formation .

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes single-crystal growth .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up without compromising purity?

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., trifluoroethylation) .

- In-line Analytics : PAT tools (e.g., FTIR probes) monitor intermediate formation in real time .

Q. What are best practices for handling stability issues during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.